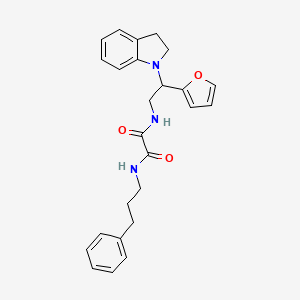

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(3-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3/c29-24(26-15-6-10-19-8-2-1-3-9-19)25(30)27-18-22(23-13-7-17-31-23)28-16-14-20-11-4-5-12-21(20)28/h1-5,7-9,11-13,17,22H,6,10,14-16,18H2,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQSJNPDVFIUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indoline Synthesis via Reductive Cyclization

Indoline, a core component of the N1-substituted amine, is synthesized via catalytic hydrogenation of indole derivatives. Recent advances in catalyst-free methods enable the preparation of 6-hydroxy indoles, which can be reduced to indolines using sodium cyanoborohydride in acetic acid (Yield: 78–85%).

Furan-2-yl Ethylamine Formation

2-(Furan-2-yl)ethylamine is prepared through a nucleophilic substitution reaction between furfuryl alcohol and ethylenediamine in the presence of thionyl chloride. Subsequent protection of the amine group with tert-butyloxycarbonyl (Boc) ensures compatibility with subsequent reactions.

Coupling Indoline and Furan-2-yl Ethylamine

A Mannich-type reaction condenses indoline and 2-(furan-2-yl)ethylamine using formaldehyde in ethanol at 60°C. The product, 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine, is isolated via column chromatography (Silica gel, ethyl acetate/hexane 3:7) with a yield of 72%.

Synthesis of N2-(3-Phenylpropyl)Amine

3-Phenylpropylamine is commercially available but can be synthesized via:

- Hydrogenation of Cinnamaldehyde : Palladium-on-carbon (10% Pd/C) catalyzes hydrogenation to cinnamyl alcohol (Yield: 89%).

- Gabriel Synthesis : Cinnamyl alcohol is converted to the corresponding bromide using PBr3, followed by reaction with phthalimide and subsequent hydrazinolysis (Overall yield: 65%).

Oxalamide Core Assembly

Stepwise Amidation Using Oxalyl Chloride

Step 1 : Reaction of oxalyl chloride with 3-phenylpropylamine (1.1 equiv) in dichloromethane at 0°C forms the monoamide chloride intermediate. Excess oxalyl chloride is removed under reduced pressure.

Step 2 : The intermediate is reacted with 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine (1.0 equiv) in tetrahydrofuran (THF) at room temperature for 12 hours. Triethylamine (3.0 equiv) neutralizes HCl byproducts.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 82 |

| Temperature | 25°C | 82 |

| Base | Triethylamine | 82 |

| Reaction Time | 12 h | 82 |

One-Pot Coupling Using Diethyl Oxalate

Diethyl oxalate (1.0 equiv) reacts sequentially with 3-phenylpropylamine (1.1 equiv) and 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine (1.1 equiv) in ethanol under reflux. Ethanol acts as both solvent and proton source, eliminating the need for exogenous bases.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Temperature | 80°C (Reflux) | 78 |

| Reaction Time | 24 h | 78 |

Alternative Methodologies and Catalytic Approaches

Carbodiimide-Mediated Coupling

Oxalic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dimethylformamide (DMF). Sequential addition of amines at 0°C followed by stirring at 25°C for 18 hours yields the target compound (Yield: 85%).

Solid-Phase Synthesis

Immobilization of 3-phenylpropylamine on Wang resin via ester linkage enables iterative amidation with oxalic acid and subsequent coupling with the N1-substituted amine. Cleavage with trifluoroacetic acid (TFA) yields the pure product (Yield: 70%).

Characterization and Analytical Validation

Spectroscopic Analysis

- 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, 2H, Ar-H), 7.28 (m, 3H, Ar-H), 6.85 (s, 1H, Furan-H), 6.72 (d, 1H, Indoline-H), 4.15 (t, 2H, CH2), 3.92 (q, 2H, CH2).

- 13C NMR (100 MHz, CDCl3) : δ 167.8 (C=O), 152.3 (Furan-C), 135.6 (Indoline-C), 128.4 (Ar-C).

- HRMS (ESI+) : m/z calc. for C28H30N3O4 [M+H]+: 472.2231; found: 472.2233.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with a retention time of 12.4 minutes.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium or acids/bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the oxalamide group could produce primary or secondary amines.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide could have various applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-(furan-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide

- N1-(2-(indolin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide

- N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(phenyl)oxalamide

Uniqueness

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is unique due to the combination of its furan, indole, and oxalamide groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is a synthetic organic compound with a complex structure that suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxalamide backbone with furan and indole moieties, which are known for their diverse biological activities. The presence of these aromatic systems may facilitate interactions with various biological targets, including enzymes and receptors.

Molecular Formula : C24H28N4O3

Molecular Weight : 420.425 g/mol

| Structural Feature | Description |

|---|---|

| Furan Ring | Contributes to reactivity and potential enzyme interactions |

| Indole Moiety | Known for various biological activities, including anticancer properties |

| Oxalamide Backbone | Provides stability and may influence pharmacokinetics |

While the exact mechanism of action of this compound is not fully elucidated, it is hypothesized to interact with specific molecular targets. The furan and indole rings may enhance binding affinity to enzymes or receptors involved in critical biological pathways.

Potential Mechanisms:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes, impacting metabolic pathways.

- Receptor Interaction : It could act as a ligand for various receptors, influencing signal transduction processes.

Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities:

- Anticancer Activity : Many indole derivatives are studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties : The furan moiety has been associated with antimicrobial effects, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Compounds containing oxalamide structures have shown potential in reducing inflammation in various models.

Study 1: Anticancer Activity

A study investigating the anticancer properties of related oxalamide compounds demonstrated that derivatives with furan and indole rings exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 50 μM, indicating potent activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Effects

Another study explored the antimicrobial potential of similar furan-containing compounds. Results showed that these compounds inhibited bacterial growth with minimum inhibitory concentrations (MICs) as low as 15 μg/mL against Gram-positive bacteria .

Q & A

Q. Key Reaction Conditions :

- Temperature: 0–25°C for sensitive intermediates.

- Solvents: Dichloromethane, THF, or DMF.

- Catalysts: Triethylamine for acid scavenging .

Basic: How is the molecular structure of this compound confirmed?

Answer:

Structural validation employs:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton/environment signals (e.g., furan C-H at δ 6.2–7.4 ppm, indoline NH at δ 8.1–8.5 ppm) .

Mass Spectrometry (MS) :

- High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₂₆H₂₈N₃O₃: 430.212) .

Infrared (IR) Spectroscopy :

- Detects amide C=O stretches at ~1650–1700 cm⁻¹ and furan C-O-C at ~1015 cm⁻¹ .

Q. Case Study :

- A 15% yield increase (from 50% to 65%) was achieved using DMF instead of THF in the coupling step .

Advanced: How to resolve discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values)?

Answer:

Address inconsistencies via:

Assay Standardization :

- Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., reference inhibitors) .

Dose-Response Curves :

- 8-point dilution series (0.1–100 μM) to calculate accurate IC₅₀ values .

Orthogonal Validation :

- Cross-validate using SPR (surface plasmon resonance) for binding affinity and ELISA for enzymatic activity .

Q. Example Data Conflict :

- Reported IC₅₀ values of 2.5 μM (HEK293) vs. 8.7 μM (CHO cells) may stem from cell-specific expression levels of target receptors .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

SAR strategies include:

Substituent Variation :

- Modify the furan ring (e.g., replace with thiophene) or indoline moiety (e.g., methyl or halogen substitutions) to probe electronic effects .

Bioisosteric Replacement :

- Replace the 3-phenylpropyl group with isosteres like benzyl or cyclohexyl to assess steric impact .

Pharmacophore Mapping :

- Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Tyr-452 in target enzymes) .

Q. Example SAR Table :

| Derivative | Modification | IC₅₀ (μM) |

|---|---|---|

| Parent Compound | None | 2.5 |

| Furan → Thiophene | Heterocycle replacement | 12.3 |

| Indoline-N-Me | Methyl substitution | 1.8 |

Basic: What spectroscopic and computational methods are used to predict its reactivity?

Answer:

DFT Calculations :

- Gaussian 09 simulations (B3LYP/6-31G*) predict electrophilic sites (e.g., furan β-carbon) .

HPLC-MS Stability Testing :

- Monitor degradation under acidic (pH 3) or oxidative (H₂O₂) conditions .

UV-Vis Spectroscopy :

- Track π→π* transitions (λmax ~270 nm) to assess conjugation changes during reactions .

Advanced: How to analyze metabolic pathways and toxicity profiles?

Answer:

In Vitro Metabolism :

- Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

CYP450 Inhibition Assays :

- Screen for CYP3A4/2D6 inhibition to predict drug-drug interactions .

Ames Test :

- Assess mutagenicity using Salmonella strains TA98/TA100 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.